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Compound of Interest

Compound Name: Methyl 2-undecynoate

CAS No.: 10522-18-6

Cat. No.: B078527 Get Quote

From Heterocyclic Scaffolds to Covalent Probes

Abstract
Methyl 2-undecynoate (M2U), an

-acetylenic ester, possesses unique electrophilic properties often underutilized in biological
research. While historically known as a fragrance ingredient (Folione), its conjugated triple
bond system offers a versatile platform for chemical biology. This guide details protocols for
transforming M2U into bioactive heterocyclic scaffolds (pyrazolones/isoxazoles) and utilizing its
intrinsic reactivity as a Michael acceptor for Activity-Based Protein Profiling (ABPP) of cysteine-
reactive enzymes.

Introduction & Chemical Biology Profile
Methyl 2-undecynoate is characterized by an internal alkyne conjugated to a methyl ester.

This conjugation lowers the LUMO energy of the triple bond, making the C3 position highly

electrophilic. In biological contexts, this molecule serves two distinct functions:

Precursor for Heterocycles: It reacts with dinucleophiles (hydrazines, hydroxylamines) to

form stable 5-membered rings found in various kinase inhibitors and NSAIDs.

Covalent Warhead: It acts as a "soft" electrophile, capable of forming irreversible covalent

bonds with nucleophilic cysteine residues in proteins (Michael Addition), making it a valuable
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probe for lipid-metabolizing enzymes.

Safety Warning: Methyl 2-undecynoate is a known skin sensitizer (H317) and irritant. All

protocols involving the neat compound must be performed in a fume hood with appropriate

PPE (nitrile gloves, safety goggles).

Module A: Heterocyclic Scaffold Generation
Objective: Synthesis of a library of lipophilic pyrazolone cores for drug screening.

Background
The reaction of

-alkynyl esters with hydrazine derivatives yields pyrazolones. These scaffolds are privileged
structures in medicinal chemistry, often mimicking peptide bonds or acting as kinase inhibitors.
The lipophilic undecyl chain of M2U facilitates membrane permeation, making these derivatives
ideal for targeting membrane-bound proteins.

Protocol 1: Synthesis of 3-Nonyl-1H-pyrazol-5(4H)-one
Target Audience: Medicinal Chemists

Reagents:

Methyl 2-undecynoate (1.0 equiv)

Hydrazine monohydrate (1.2 equiv)

Ethanol (Absolute)

Acetic acid (Cat.)

Step-by-Step Methodology:

Preparation: Dissolve Methyl 2-undecynoate (200 mg, 1.0 mmol) in absolute ethanol (5 mL)

in a round-bottom flask.

Addition: Add hydrazine monohydrate (60 mg, 1.2 mmol) dropwise at room temperature.
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Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc

3:1). The starting ester spot (

) should disappear, and a lower

spot (pyrazolone) should appear.

Note: If reaction is sluggish, add 2 drops of glacial acetic acid to catalyze the initial

nucleophilic attack.

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

Purification: The product often precipitates upon cooling. Recrystallize from cold ethanol or

purify via flash column chromatography (DCM:MeOH 95:5).

Validation:

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (

ppm) and the appearance of a broad NH signal (

ppm).

MS (ESI+): Expected [M+H]+ = 211.3.

Data Summary: Reaction Optimization
Solvent Temperature Catalyst Yield Notes

Methanol Reflux None 65%
Slow kinetics

(>12h)

Ethanol Reflux AcOH 88%
Optimal

conditions

THF 60°C TEA 40%
Incomplete

cyclization

Visualization: Heterocycle Synthesis Workflow
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Figure 1: Reaction pathway for the conversion of M2U into a pyrazolone scaffold.

Module B: Activity-Based Protein Profiling (ABPP)
Objective: Using M2U as a covalent probe to map cysteine-reactive enzymes in a proteome.

Background
The electron-deficient triple bond of M2U serves as a Michael acceptor. Unlike highly reactive

acrylamides, the internal alkyne provides a "tempered" reactivity profile, often requiring specific

orientation within an enzyme's active site to react. This specificity makes it an excellent probe

for enzymes involved in fatty acid metabolism (e.g., acyl-CoA dehydrogenases).

Protocol 2: Covalent Labeling of Proteomes
Target Audience: Chemical Biologists / Proteomics Specialists

Reagents:

Cell Lysate (e.g., HeLa or HepG2, 1 mg/mL protein conc.)

Methyl 2-undecynoate (100x stock in DMSO)

"Clickable" Analogue (Optional: N-propargyl-2-undecynamide if downstream enrichment is

required) or Antibody for specific target.

PBS (pH 7.4)

Step-by-Step Methodology:
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Lysate Preparation: Dilute cell lysate to 1 mg/mL in PBS.

Probe Incubation: Add M2U (final concentration 10–50 µM) to the lysate. Ensure final DMSO

concentration is <1%.

Control: Incubate a separate sample with DMSO only.

Competition Control: Pre-incubate with iodoacetamide (50 µM) for 30 min to block hyper-

reactive cysteines, then add M2U.

Reaction: Incubate at 37°C for 1 hour with gentle agitation.

Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer (containing

-mercaptoethanol) and boiling for 5 minutes.

Analysis:

Gel-Based: If using a fluorescent analogue, resolve on SDS-PAGE and scan for

fluorescence.

Mass Spec (Bottom-up): Digest with trypsin. Analyze peptides via LC-MS/MS. Look for a

mass shift of +196.15 Da (M2U adduct) on cysteine residues.

Mechanism of Action: Cysteine Michael Addition
The thiol group of a cysteine residue attacks the C3 position of the alkynoate. The resulting

vinyl anion is protonated to form a stable thio-acrylate adduct.

Visualization: Covalent Inhibition Mechanism
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Figure 2: Mechanism of Cysteine-mediated Michael addition to the alkynyl ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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